Cas no 525-66-6 (Propranolol)

Propranolol 化学的及び物理的性質
名前と識別子
-
- 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol
- 1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
- Propranolol Base
- 1-[Isopropylamino]-3-[1-naphthyloxy]-2-propanol
- 2-Propanol, 1-(1-methylethyl)amino-3-(1-naphthalenyloxy)-
- 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
- 1-(1-Naphthyloxy)-3-(isopropylamino)-2-propanol
- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)- (7CI, 8CI)
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)- (9CI)
- 1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol
- β
- 1-Isopropylamino-3-(1-naphthyloxy)-2-propanol
- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)-
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-
- AY 64043
- Betalong
- beta-Propranolol
- DL-Propranolol
- Euprovasin
- Propanalol
- Propanolol
- Propranalol
- -Propranolol
- PROPRANOLOL, BP98
- Proprasylyt
- Reducor
- Sawatal
- USP24
- Propranolol
-
- インチ: InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
- InChIKey: AQHHHDLHHXJYJD-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
計算された属性
- せいみつぶんしりょう: 259.15733
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.0280 (rough estimate)
- ゆうかいてん: 163-164 ºC
- ふってん: 402.6°C (rough estimate)
- 屈折率: 1.5500 (estimate)
- PSA: 41.49
Propranolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P840013-50mg |
rac-Propanolol |
525-66-6 | 50mg |
$ 92.00 | 2023-09-06 | ||
Enamine | EN300-40731-0.1g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-40731-0.5g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 0.5g |
$24.0 | 2025-03-21 | |
Enamine | EN300-40731-10.0g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 10.0g |
$227.0 | 2025-03-21 | |
MedChemExpress | HY-B0573B-10mM*1 mL in DMSO |
Propranolol |
525-66-6 | 99.86% | 10mM*1 mL in DMSO |
¥1650 | 2024-04-18 | |
Key Organics Ltd | KS-1097-1MG |
Propranolol hydrochloride |
525-66-6 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Key Organics Ltd | FE-0204-10MG |
Propranolol |
525-66-6 | >97% | 10mg |
£51.00 | 2025-02-08 | |
TRC | P840013-1g |
rac-Propanolol |
525-66-6 | 1g |
$261.00 | 2023-05-17 | ||
TRC | P840013-5mg |
rac-Propanolol |
525-66-6 | 5mg |
$ 58.00 | 2023-09-06 | ||
TRC | P840013-100mg |
rac-Propanolol |
525-66-6 | 100mg |
$ 133.00 | 2023-09-06 |
Propranolol 関連文献
-
Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
-
Huan He,Li Li,Libo Zhao,Ning Sun,Meng Zhang,Ying Cheng,Lu Yu,Lin Ma,Xiaoling Wang RSC Adv. 2018 8 37286
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Yujuan Ma,Jianfeng Gao,Congguang Zheng,Huiqi Zhang J. Mater. Chem. B 2019 7 2474
-
Rares Stiufiuc,Cristian Iacovita,Gabriela Stiufiuc,Ede Bodoki,Vasile Chis,Constantin M. Lucaciu Phys. Chem. Chem. Phys. 2015 17 1281
-
Yanli Wei,Hui Kang,Yanfang Ren,Guojie Qin,Shaomin Shuang,Chuan Dong Analyst 2013 138 107
-
Hannah?M. Britt,Clara A. García-Herrero,Paul W. Denny,Jackie A. Mosely,John M. Sanderson Chem. Sci. 2019 10 674
-
8. Heating paper spray mass spectrometry for enhanced detection of propranolol in dried blood samplesHuang Huang,Qicai Wu,Liang Zeng,Li Wan,Songqing Lai,Xiujie Yin,Jianfeng Huang,Bicheng Yang,Jichun Liu Anal. Methods 2017 9 4282
-
Ming Yan,Yilin Wu,Rongxin Lin,Faguang Ma,Zhongyi Jiang Environ. Sci.: Nano 2021 8 1978
-
Felicity Currie,David I. Broadhurst,Warwick B. Dunn,Christopher A. Sellick,Royston Goodacre Mol. BioSyst. 2016 12 1367
Propranololに関する追加情報
Propranolol (CAS No. 525-66-6): Pharmacological Profile and Recent Research Developments
Propranolol, chemically designated as (±)-1-(isopropylamino)-3-(1-naphthyl)-2-propanol, is a well-established β-adrenergic receptor antagonist widely recognized for its therapeutic applications in cardiovascular and psychiatric disorders. With the CAS number 525-66-6, this compound has been extensively studied and utilized in both clinical and experimental settings. This article delves into the pharmacological properties of Propranolol, its mechanism of action, and recent advancements in research that highlight its multifaceted roles in modern medicine.
The primary pharmacological action of Propranolol is its ability to block β-adrenergic receptors, particularly the β1 subtype, which mediates the effects of norepinephrine and epinephrine. This blockade results in a reduction of heart rate, cardiac output, and blood pressure, making it an effective treatment for conditions such as hypertension, angina pectoris, and arrhythmias. The compound's efficacy in managing these cardiovascular disorders has been validated through numerous clinical trials and its inclusion in numerous pharmacopoeias worldwide.
In addition to its cardiovascular applications, Propranolol has shown promise in the treatment of anxiety-related disorders and migraine headaches. Its ability to inhibit the release of norepinephrine in the synaptic cleft contributes to its anxiolytic effects. Recent studies have also explored its potential role in managing symptoms associated with post-traumatic stress disorder (PTSD), suggesting that it may modulate central nervous system pathways involved in fear response and emotional regulation.
The chemical structure of Propranolol (CAS No. 525-66-6), featuring a naphthyl ring and an isopropylamine side chain, imparts unique pharmacokinetic properties. It is rapidly absorbed after oral administration but exhibits significant first-pass metabolism, leading to variable bioavailability. This characteristic necessitates careful dosing adjustments to achieve optimal therapeutic effects. The compound's solubility profile also influences its formulation, with immediate-release tablets being the most common dosage form due to their rapid onset of action.
Recent research has focused on the molecular mechanisms by which Propranolol exerts its therapeutic effects beyond β-adrenergic blockade. Studies have identified interactions with other receptor systems, including α2-adrenergic receptors and serotonin transporters, which may contribute to its anxiolytic properties. Additionally, investigations into the compound's ability to modulate intracellular signaling pathways have revealed potential benefits in neuroprotection against oxidative stress-induced damage, opening new avenues for therapeutic exploration.
The field of pharmacogenomics has also shed light on individual variations in response to Propranolol. Genetic polymorphisms in genes encoding drug-metabolizing enzymes, such as CYP2D6 and CYP3A4, have been associated with significant interpatient differences in drug efficacy and adverse effects. Understanding these genetic factors can lead to personalized medicine approaches, optimizing treatment regimens based on an individual's genetic profile.
In clinical practice, the use of Propranolol has been expanded to include off-label applications such as the management of essential tremor and preoperative anxiety. Its ability to stabilize neuronal activity makes it particularly useful in conditions characterized by excessive sympathetic nervous system activity. Furthermore, emerging evidence suggests that it may have beneficial effects in reducing symptoms associated with attention deficit hyperactivity disorder (ADHD), although further research is needed to confirm these findings.
The safety profile of Propranolol, while generally favorable when used as directed, warrants caution due to potential side effects such as bradycardia, hypotension, and respiratory depression. Patients with pre-existing respiratory conditions or severe heart failure should use this medication under close medical supervision. Long-term use has also raised concerns about possible metabolic disturbances, including weight gain and lipid profile changes, necessitating regular monitoring of these parameters.
The development of novel derivatives of Propranolol (CAS No. 525-66-6) continues to be an active area of research aimed at improving therapeutic outcomes while minimizing side effects. For instance, researchers are exploring agents with enhanced selectivity for β1-adrenergic receptors or modified pharmacokinetic profiles that could offer advantages over standard formulations. Such advancements hold promise for refining treatment strategies across various medical conditions.
The role of computational modeling in understanding the interactions between Propranolol and biological targets has gained significant traction recently. Techniques such as molecular dynamics simulations and structure-based drug design are being employed to elucidate binding mechanisms at an atomic level. These insights not only enhance our understanding of drug action but also facilitate the identification of new therapeutic targets relevant to cardiovascular and psychiatric disorders.
In conclusion, Propranolol, identified by its CAS number 525-66-6, remains a cornerstone in modern pharmacotherapy due to its versatile therapeutic applications and well-documented efficacy. Ongoing research continues to uncover new mechanisms of action and expand its clinical utility across diverse medical conditions. As our understanding of genetic and molecular factors influencing drug response evolves further refined personalized medicine approaches are expected emerge transforming how we utilize this remarkable compound.
525-66-6 (Propranolol) 関連製品
- 5051-22-9(2-Propanol,1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (2R)-)
- 318-98-9(Propranolol Hydrochloride)
- 81907-81-5(rac 7-Hydroxy Propranolol)
- 98897-23-5(rac-Propranolol-d7)
- 13071-11-9((R)-Propranolol hydrochloride)
- 57526-81-5(Prenalterol)
- 81907-82-6(1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
